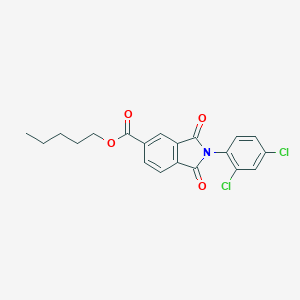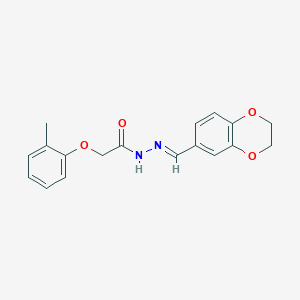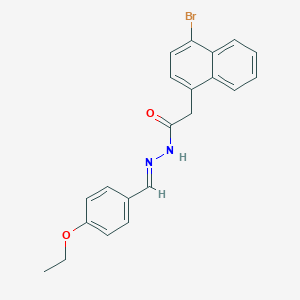
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a pentyl ester group attached to a 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with phthalic anhydride to form an intermediate, which is then reacted with pentanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other isoindoline derivatives such as:
- 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Methyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C20H17Cl2NO4 |
|---|---|
Molekulargewicht |
406.3g/mol |
IUPAC-Name |
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H17Cl2NO4/c1-2-3-4-9-27-20(26)12-5-7-14-15(10-12)19(25)23(18(14)24)17-8-6-13(21)11-16(17)22/h5-8,10-11H,2-4,9H2,1H3 |
InChI-Schlüssel |
OKDRNHJGWMKCOT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B400154.png)
![(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
![N,N-DIETHYL-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE](/img/structure/B400159.png)

![3,5-dibromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400161.png)
![4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL 4-BROMOBENZOATE](/img/structure/B400162.png)

![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400169.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B400171.png)
![3,5-dimethyl-N-[(E)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B400175.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)

![1-(4-methoxyphenyl)-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400178.png)

